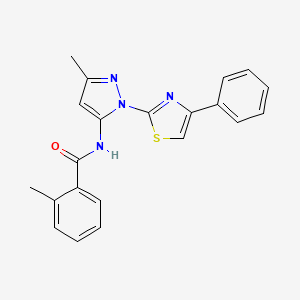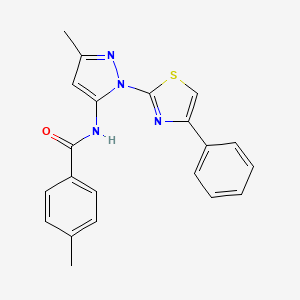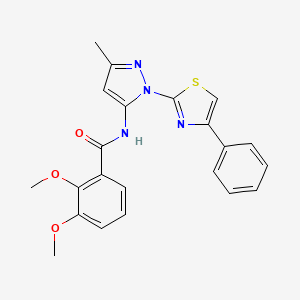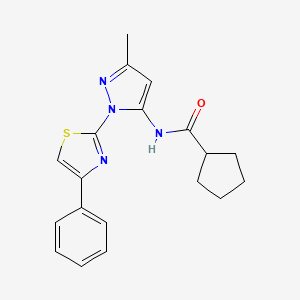
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide
Descripción general
Descripción
This compound is a derivative of pyrazole and thiazole, both of which are heterocyclic compounds . Pyrazoles are five-membered aromatic rings with two nitrogen atoms, and thiazoles are also five-membered rings but contain one nitrogen and one sulfur atom . These types of compounds are often used in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be confirmed by physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by techniques such as NMR, IR, and elemental analysis .Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact structure of the compound and the presence of functional groups.
Mode of Action
The thiazole ring, a core structural component of this compound, is known to interact with biological targets in various ways . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . These interactions can lead to various biochemical changes depending on the specific target.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities . For instance, they can affect the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects would depend on the exact structure of the compound and its interaction with its targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MP-10 has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. MP-10 is also stable and can be stored for extended periods without degradation. However, MP-10 has some limitations for laboratory experiments. It has low water solubility, which can limit its bioavailability and efficacy. In addition, MP-10 has not been extensively studied in humans, and its safety profile is not fully understood.
Direcciones Futuras
MP-10 has significant potential for therapeutic applications, and several future directions can be explored. Further studies are needed to fully understand the mechanism of action of MP-10 and its potential use in the treatment of various disease conditions. In addition, the development of novel formulations and delivery systems can enhance the bioavailability and efficacy of MP-10. Further studies are also needed to investigate the safety and toxicity profile of MP-10 in humans. Finally, the potential use of MP-10 in combination with other therapeutic agents can be explored to enhance its therapeutic efficacy.
Aplicaciones Científicas De Investigación
MP-10 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. In addition, MP-10 has been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. MP-10 has also been studied for its potential use in the treatment of cancer and diabetes.
Propiedades
IUPAC Name |
N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-13-11-17(21-18(24)15-9-5-6-10-15)23(22-13)19-20-16(12-25-19)14-7-3-2-4-8-14/h2-4,7-8,11-12,15H,5-6,9-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTWXHOBIYJVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCC2)C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



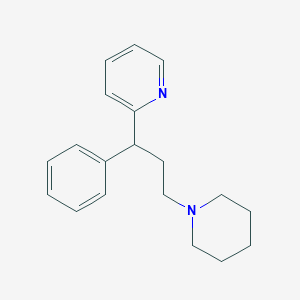
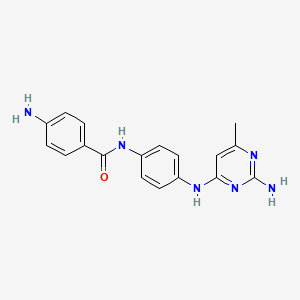
![2-(((6-(Thiophen-2-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3201710.png)
![[1,2,4]Triazolo[1,5-c]pyrimidine-2-sulfonic acid, 8-fluoro-5-methoxy-](/img/structure/B3201715.png)
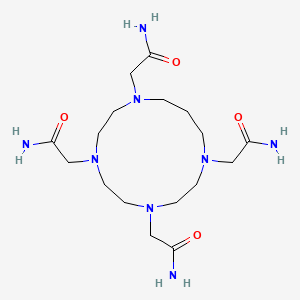
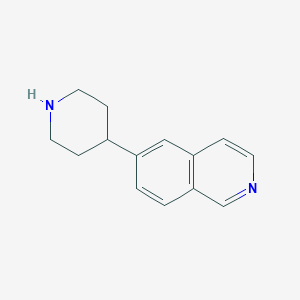
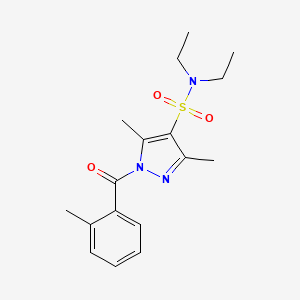
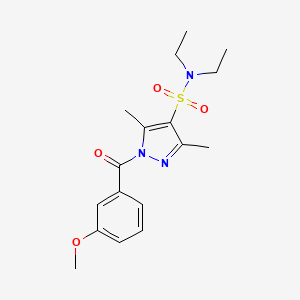
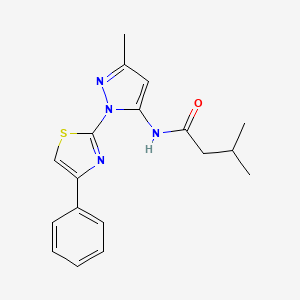
![N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]adamantane-1-carboxamide](/img/structure/B3201787.png)

